molecular formula C10H12N2 B6612647 5-tert-butylpyridine-2-carbonitrile CAS No. 1211535-66-8

5-tert-butylpyridine-2-carbonitrile

Cat. No. B6612647
CAS RN: 1211535-66-8
M. Wt: 160.22 g/mol
InChI Key: XJKLULVLIXYFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butylpyridine-2-carbonitrile is a chemical compound of considerable interest in the chemical and pharmaceutical industry. It has a molecular weight of 160.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 160.22 g/mol .

Scientific Research Applications

5-tert-butylpyridine-2-carbonitrile is widely used in scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. Additionally, this compound is used in the synthesis of a variety of metal complexes, such as those of cobalt, nickel, and zinc. It is also used in the synthesis of coordination polymers and other materials.

Mechanism of Action

The mechanism of action of 5-tert-butylpyridine-2-carbonitrile is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as bromides and halides. It is also believed to act as a Lewis acid, reacting with Lewis bases such as amines and phosphines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, some studies have shown that the compound may have an effect on the activity of enzymes. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

5-tert-butylpyridine-2-carbonitrile has several advantages and limitations when used in laboratory experiments. One of the major advantages of the compound is its low toxicity. It is also relatively inexpensive and easy to handle. Additionally, it is stable in air and can be stored for long periods of time. However, the compound is highly flammable and must be handled with caution. It also has a strong odor and can be irritating to the skin and eyes.

Future Directions

There are several potential future directions for the use of 5-tert-butylpyridine-2-carbonitrile in scientific research. One potential application is in the synthesis of new drugs and other compounds. Additionally, the compound could be used to synthesize new materials and catalysts. It could also be used to study the mechanism of action of drugs and other compounds. Finally, this compound could be used to study the biochemical and physiological effects of compounds and drugs.

Synthesis Methods

The synthesis of 5-tert-butylpyridine-2-carbonitrile is a straightforward process. It can be synthesized from the reaction of pyridine with tert-butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is exothermic and the product is a colorless liquid.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can be harmful if swallowed or in contact with skin, and can cause eye irritation .

properties

IUPAC Name

5-tert-butylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLULVLIXYFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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